molecular formula C16H14F3N3O B2363290 (2-Methyl-2,3-dihydroindol-1-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone CAS No. 2415499-70-4

(2-Methyl-2,3-dihydroindol-1-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone

Cat. No. B2363290
CAS RN: 2415499-70-4
M. Wt: 321.303
InChI Key: UGRYRXMTOMIAMU-UHFFFAOYSA-N
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Description

“(2-Methyl-2,3-dihydroindol-1-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone” is a chemical compound with the molecular formula C17H17NO . It is a derivative of indole, a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a compound with a similar structure was synthesized by reacting 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine with Cs2CO3 and ethyl 4-hydroxybenzoate in a three-necked round-bottomed flask . The reaction was carried out at room temperature for 2-3 hours .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as FT-IR, 1H-NMR, and ESI-MS . For example, the FT-IR spectrum showed peaks at 3061 cm-1 (Ar-H str), 1538 cm-1 (Ar-C str), 3369 cm-1 (NH-str), 1646 cm-1 (NH-bend), 1705 cm-1 (C=O-str), and 689 cm-1 (Cl) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, methyl 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoate was reacted with THF, KOH, and H2O at room temperature for 6 hours .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, a compound with a similar structure had a yield of 89%, a melting point of 211-213°C, and a molecular formula of C17H14N3O2Cl .

properties

IUPAC Name

(2-methyl-2,3-dihydroindol-1-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O/c1-9-7-11-5-3-4-6-13(11)22(9)15(23)12-8-14(16(17,18)19)21-10(2)20-12/h3-6,8-9H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRYRXMTOMIAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC(=NC(=N3)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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